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Compound of Interest

Compound Name: HA130

Cat. No.: B10762147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term use of the HA130
hemoperfusion cartridge in maintenance hemodialysis (MHD) patients. This document includes

a summary of quantitative data from clinical studies, detailed experimental protocols for key

assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction
Maintenance hemodialysis is a life-sustaining treatment for patients with end-stage renal

disease (ESRD). However, conventional hemodialysis is often inefficient at removing middle-to-

large molecular weight uremic toxins and protein-bound toxins. The accumulation of these

toxins is associated with a range of complications, including chronic inflammation,

cardiovascular disease, secondary hyperparathyroidism, and severe pruritus, which contribute

to significant morbidity and mortality.

The HA130 hemoperfusion cartridge is a disposable, extracorporeal blood purification device

containing neutral macroporous resins. It is designed to adsorb and remove a broad spectrum

of uremic toxins that are not effectively cleared by conventional dialysis. When used in

conjunction with hemodialysis, a treatment modality referred to as hemodialysis plus

hemoperfusion (HD+HP), the HA130 cartridge has been shown to improve the removal of
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these toxins, leading to better clinical outcomes and an improved quality of life for MHD

patients.

Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the long-term

application of HA130 in MHD patients.

Table 1: Efficacy of HA130 in Removing Uremic Toxins
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Uremic
Toxin

Treatmen
t Group

Baseline
(Mean ±
SD or
Median
[IQR])

Post-
Treatmen
t (Mean ±
SD or
Median
[IQR])

Percenta
ge
Reductio
n

Study
Duration

Referenc
e

β2-

Microglobul

in (β2-MG)

HFHD +

HA130

40.8 ± 13.4

mg/L

27.8 ± 8.6

mg/L
31.9% 1 year [1]

LFHD +

HA130

44.6 ± 14.5

mg/L

37.1 ± 11.1

mg/L
16.8% 1 year [1]

Intact

Parathyroid

Hormone

(iPTH)

HFHD +

HA130

459.74

pg/mL

411.46

pg/mL
10.5% 1 year [1]

LFHD +

HA130

417.58

pg/mL

327.34

pg/mL
21.6% 1 year

HD +

HA130
- - 12.77% 2 years

Carboxyme

thyl-lysine

(CML)

HF-HD +

Hemoadso

rption

- -

64.7%

[52.6–74.9]

(Corrected

RR)

Single

Session

HF-HD

alone
- -

39.3%

[33.8–49.4]

(Corrected

RR)

Single

Session

Indoxyl

Sulfate (IS)

HAHD

(weekly)

33.26 ±

15.32 mg/L

22.54 ±

9.66 mg/L
32.2% 8 weeks

HAHD

(biweekly)

31.15 ±

14.82 mg/L

21.27 ±

9.85 mg/L
31.7% 8 weeks
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p-Cresyl

Sulfate

(PCS)

HAHD

(combined)
- -

44.6%

(Single

Session

RR)

Single

Session

HDF - -

31.4%

(Single

Session

RR)

Single

Session

HFHD: High-Flux Hemodialysis; LFHD: Low-Flux Hemodialysis; HD: Hemodialysis; HAHD:

Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; RR: Reduction Ratio.

Table 2: Impact of HA130 on Clinical Outcomes
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Clinical
Outcome

Treatment
Group

Baseline
(Mean ± SD)

Post-
Treatment
(Mean ± SD)

Study
Duration

Reference

All-Cause

and

Cardiovascul

ar Mortality

HD/HDF +

HA130
-

37%

reduction vs.

control

96 weeks

Systolic

Blood

Pressure

(SBP) in

Refractory

Hypertension

HD + HA130
176.38 ±

10.07 mm Hg

152.93 ± 7.08

mm Hg
1 year

Diastolic

Blood

Pressure

(DBP) in

Refractory

Hypertension

HD + HA130
98.51 ± 6.70

mm Hg

87.73 ± 5.60

mm Hg
1 year

Pruritus

(Modified

Duo's

Pruritus

Score)

HFHD/LFHD

+ HA130
-

>50%

reduction
1 year

Pruritus (Duo

Score)

HAHD

(weekly)
13.00 ± 5.73 8.30 ± 3.43 8 weeks

Sleep Quality

(Pittsburgh

Sleep Quality

Index - PSQI)

HAHD

(weekly)
10.30 ± 3.50 5.80 ± 1.87 8 weeks

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the evaluation of

HA130 efficacy.

Protocol 1: HA130 Hemoperfusion in Conjunction with
Hemodialysis
Objective: To remove uremic toxins from the blood of maintenance hemodialysis patients.

Materials:

HA130 Disposable Hemoperfusion Cartridge

Standard hemodialysis machine and dialyzer (e.g., high-flux polysulfone)

Arteriovenous fistula or graft access

Anticoagulant (e.g., low-molecular-weight heparin)

Sterile tubing lines

5% glucose solution or sterile saline for rinsing

Procedure:

Patient Preparation: Establish vascular access via the patient's arteriovenous fistula or graft.

Circuit Priming: Prime the hemodialysis circuit, including the dialyzer and bloodlines,

according to the manufacturer's instructions.

HA130 Cartridge Priming: Separately, rinse the HA130 hemoperfusion cartridge with 5%

glucose solution or sterile saline.

Circuit Connection: Connect the primed HA130 cartridge in series with the hemodialysis

circuit, typically before the dialyzer.

Anticoagulation: Administer a bolus of anticoagulant as prescribed, followed by a

maintenance dose to prevent clotting within the circuit.
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Initiation of Treatment: Initiate the combined hemodialysis and hemoperfusion treatment. Set

the blood flow rate between 200-300 mL/min and the dialysate flow rate at 500 mL/min.

Treatment Duration: The duration of the combined therapy is typically 4 hours. The HA130
cartridge is generally used for the first 2 hours of the hemodialysis session, after which it is

bypassed or removed, and hemodialysis continues for the remaining 2 hours.

Monitoring: Continuously monitor the patient's vital signs and the pressure within the

extracorporeal circuit.

Termination of Treatment: At the end of the session, return the blood in the extracorporeal

circuit to the patient and disconnect the vascular access.

Frequency: Treatment frequency is typically once every 1-2 weeks, depending on the

patient's clinical condition and the specific uremic complications being addressed.

Protocol 2: Measurement of Serum β2-Microglobulin
(Immunoturbidimetric Assay)
Objective: To quantify the concentration of β2-microglobulin in patient serum.

Principle: This assay is based on the principle of latex-enhanced immunoturbidimetry. When a

serum sample containing β2-microglobulin is mixed with latex particles coated with anti-β2-

microglobulin antibodies, an antigen-antibody reaction occurs, leading to agglutination. The

degree of agglutination is proportional to the concentration of β2-microglobulin in the sample

and is measured as a change in absorbance.

Materials:

β2-Microglobulin immunoturbidimetric assay kit (including R1: Buffer Reagent, R2: Latex

Suspension, and calibrators)

Automated chemistry analyzer

Cuvettes

Patient serum samples (collected pre- and post-treatment)
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Isotonic saline (for dilution if necessary)

Procedure:

Sample Preparation: Collect blood samples in serum separator tubes. Allow the blood to clot

and then centrifuge to separate the serum.

Reagent and Calibrator Preparation: Prepare reagents and calibrators according to the kit

manufacturer's instructions. Allow all components to reach room temperature before use.

Assay Procedure (Example for an automated analyzer): a. Dispense 180 µL of R1 (Buffer

Reagent) into a clean cuvette. b. Add 2 µL of the patient serum sample (or calibrator) to the

cuvette and incubate at 37°C for 5 minutes. c. Add 60 µL of R2 (Latex Suspension) to the

cuvette. d. Immediately begin reading the change in absorbance at a primary wavelength of

570 nm for a duration of 8 minutes.

Calibration Curve: Generate a calibration curve using the provided standards of known β2-

microglobulin concentrations.

Quantification: The concentration of β2-microglobulin in the patient samples is automatically

calculated by the analyzer by interpolating the absorbance values against the calibration

curve.

Dilution: If the β2-microglobulin concentration in a sample exceeds the highest calibrator

value, dilute the sample with isotonic saline (e.g., 1:4) and re-assay. Multiply the result by the

dilution factor to obtain the final concentration.

Protocol 3: Measurement of Serum Intact Parathyroid
Hormone (iPTH) (ELISA)
Objective: To quantify the concentration of intact parathyroid hormone in patient serum.

Principle: This is a two-site "sandwich" enzyme-linked immunosorbent assay (ELISA). Patient

serum is added to microplate wells pre-coated with an antibody specific to the N-terminal of

human iPTH. After incubation, a horseradish peroxidase (HRP)-conjugated antibody specific to

the mid-region of iPTH is added, forming a "sandwich" complex. The unbound components are
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washed away, and a substrate solution is added, which develops a color in proportion to the

amount of bound iPTH. The reaction is stopped, and the absorbance is measured.

Materials:

Human Intact PTH ELISA kit (including pre-coated microplate, standards, controls, HRP-

conjugated antibody, wash buffer, substrate solution, and stop solution)

Microplate reader capable of measuring absorbance at 450 nm

ELISA plate shaker

Micropipettes and tips

Patient serum or EDTA-plasma samples

Procedure:

Sample and Reagent Preparation: Bring all reagents and samples to room temperature.

Prepare standards and controls as per the kit instructions.

Assay Procedure: a. Add 200 µL of standards, controls, and patient samples into the

designated microplate wells. b. Seal the plate and incubate on an ELISA plate shaker for 2

hours at 400-450 rpm. c. Aspirate the contents of the wells and wash each well 5 times with

350 µL of working wash solution. d. Add 200 µL of HRP-conjugated anti-PTH antibody to

each well. e. Seal the plate and incubate for 1 hour at room temperature on the plate shaker.

f. Repeat the wash step (2c). g. Add 200 µL of substrate solution to each well and incubate

for 20 minutes at room temperature in the dark. h. Add 50 µL of stop solution to each well. i.

Read the absorbance at 450 nm within 10 minutes.

Data Analysis: Construct a standard curve by plotting the absorbance of the standards

against their known concentrations. Determine the iPTH concentration in the patient samples

by interpolating their absorbance values from the standard curve.

Protocol 4: Assessment of Uremic Pruritus (5-D Itch
Scale)
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Objective: To multidimensionally assess the severity and impact of pruritus in patients.

Principle: The 5-D Itch Scale is a patient-reported outcome measure that evaluates five

dimensions of pruritus: degree, duration, direction, disability, and distribution.

Procedure:

Administration: The questionnaire is administered to the patient, who is asked to respond to

questions based on their experience with itching over the past two weeks.

Scoring: Each of the five dimensions is scored on a scale, and the total score is the sum of

the scores from each dimension, ranging from 5 (no pruritus) to 25 (most severe pruritus).

Duration: How long has the itching been present on a typical day? (1-5 points)

Degree: How severe is the itching? (1-5 points)

Direction: Has the itching improved, worsened, or stayed the same? (1-5 points)

Disability: To what extent does the itching interfere with sleep, leisure/social activities, and

work/school? (1-5 points for each sub-domain, then averaged)

Distribution: How many body parts are affected by the itching? (1-5 points based on the

number of affected areas)

Interpretation: A higher total score indicates more severe and impactful pruritus. The scale

can be used to assess the baseline severity of pruritus and to monitor the response to

treatment over time.

Protocol 5: Assessment of Sleep Quality (Pittsburgh
Sleep Quality Index - PSQI)
Objective: To assess the quality and patterns of sleep in patients.

Principle: The PSQI is a self-rated questionnaire that evaluates sleep quality over the past

month.

Procedure:
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Administration: The patient completes the 19-item questionnaire.

Scoring: The 19 items are used to calculate seven component scores, each with a range of

0-3. The seven component scores are:

Subjective sleep quality

Sleep latency

Sleep duration

Habitual sleep efficiency

Sleep disturbances

Use of sleeping medication

Daytime dysfunction

Global Score: The seven component scores are summed to yield a global PSQI score, which

ranges from 0 to 21.

Interpretation: A global score of 5 or greater indicates poor sleep quality. The PSQI is useful

for identifying sleep problems and monitoring changes in sleep quality in response to

interventions.

Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated

in the pathophysiology of uremic toxin-induced complications that are targeted by HA130
therapy.
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Caption: Inflammatory signaling pathway activated by uremic toxins.
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Caption: Pathogenesis of Secondary Hyperparathyroidism (SHPT) in CKD.

Experimental Workflow
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Caption: Workflow of a randomized controlled trial for HA130.
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Conclusion
The long-term application of HA130 hemoperfusion in conjunction with maintenance

hemodialysis demonstrates significant efficacy in removing a wide range of uremic toxins that

are poorly cleared by conventional dialysis. This leads to measurable improvements in key

clinical outcomes, including reductions in mortality, better control of refractory hypertension,

and alleviation of debilitating symptoms such as pruritus and sleep disturbances. The favorable

safety profile and the substantial clinical benefits suggest that HA130 is a valuable adjunctive

therapy for improving the quality of life and prognosis of maintenance hemodialysis patients.

Further research should continue to explore the long-term impacts on cardiovascular health

and other systemic complications of end-stage renal disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dialysistajhiz.com [dialysistajhiz.com]

To cite this document: BenchChem. [Application Notes and Protocols: Long-Term Application
of HA130 in Maintenance Hemodialysis Patients]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10762147#long-term-application-of-
ha130-in-maintenance-hemodialysis-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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